molecular formula C22H24F3N5O4S B10836970 ethyl 2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate

ethyl 2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B10836970
M. Wt: 511.5 g/mol
InChI Key: VWVWWPZPLJBDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “US9073931, E3” is a ligand that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitin-proteasome system. This system is crucial for protein degradation and regulation within cells. The compound has shown potential in targeted protein degradation applications, making it a valuable tool in drug discovery and therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9073931, E3” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of organic solvents such as acetone, methanol, ethanol, tetrahydrofuran, dichloromethane, and trichloromethane .

Industrial Production Methods

Industrial production of “US9073931, E3” involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

“US9073931, E3” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

“US9073931, E3” has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying protein-protein interactions and the ubiquitin-proteasome system.

    Biology: Helps in understanding cellular processes and protein regulation.

    Medicine: Potential therapeutic applications in targeted protein degradation for treating diseases like cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The compound exerts its effects by binding to E3 ubiquitin ligases, which are responsible for tagging proteins with ubiquitin for degradation by the proteasome. This process involves the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation. The molecular targets include various proteins involved in cellular regulation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US9073931, E3” stands out due to its high binding affinity and specificity for certain E3 ubiquitin ligases, making it a valuable tool for targeted protein degradation. Its unique structure allows for selective binding and efficient degradation of target proteins, which is crucial for therapeutic applications .

Properties

Molecular Formula

C22H24F3N5O4S

Molecular Weight

511.5 g/mol

IUPAC Name

ethyl 2-(7-methylsulfonyl-1-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24F3N5O4S/c1-5-34-20(31)14-11-26-21(28-18(14)22(23,24)25)30-9-8-29-16-10-13(35(4,32)33)6-7-15(16)27-19(29)17(30)12(2)3/h6-7,10-12,17H,5,8-9H2,1-4H3

InChI Key

VWVWWPZPLJBDBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCN3C4=C(C=CC(=C4)S(=O)(=O)C)N=C3C2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.